3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
CAS No.: 1803597-82-1
Cat. No.: VC2893078
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803597-82-1 |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 3-(oxolan-2-yl)-2-azaspiro[3.3]heptane |
| Standard InChI | InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2 |
| Standard InChI Key | XYMUNDPNQNXVDR-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2C3(CCC3)CN2 |
| Canonical SMILES | C1CC(OC1)C2C3(CCC3)CN2 |
Introduction
Molecular Structure and Stereochemical Features
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane features a spiro[3.3]heptane core, where two three-membered rings share a single bridging atom. The 2-aza designation indicates a nitrogen atom within one ring, while the oxolan-2-yl group (tetrahydrofuran substituent) attaches at the third position of the spiro system . Computational models reveal:
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Spiro Core Geometry: Bond angles of ~60° at the spiro junction induce significant ring strain, which may enhance reactivity in targeted drug design .
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Chirality: The oxolan-2-yl group introduces a stereocenter, with the (R)-enantiomer predominating in biologically active derivatives.
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Electron Distribution: The nitrogen’s lone pair creates a dipole moment, facilitating interactions with enzymatic active sites .
Comparative analysis with structurally analogous compounds like 6-oxo-2-azaspiro[3.3]heptane-2-carboxylates shows that substituent positioning critically influences hydrogen-bonding capacity and solubility .
Synthetic Methodologies
Key Reaction Pathways
Patent CN102442934A outlines a high-yield route to 6-oxo-2-azaspiro[3.3]heptane derivatives, adaptable for synthesizing 3-(oxolan-2-yl) variants :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithium aluminum hydride reduction | THF, 0–20°C | 96.2% |
| Tosyl protection | Pyridine, TsCl | 91% |
| Ring closure | o-Nitrobenzenesulfonamide, K₂CO₃ | 55% |
| Deprotection | Thiophenol, DMF | 60.1% |
| Oxidation/BOC protection | HCl, Boc₂O | 72% |
Stereochemical Control
Chiral resolution remains challenging due to the spiro system’s rigidity. Asymmetric catalysis using Jacobsen’s thiourea catalysts has enabled enantiomeric excess (ee) >90% in related azaspiro compounds .
Physicochemical Properties
Experimental data for exact analogs provide insights:
The oxalate salt form enhances solubility by forming hydrogen bonds with the dicarboxylic acid moiety .
| Compound | SARS-CoV-2 3CLpro IC₅₀ (μM) | MERS-CoV 3CLpro IC₅₀ (μM) |
|---|---|---|
| 14b (azaspiro[3.5]) | 0.41 ± 0.04 | 0.49 ± 0.04 |
| 14c (bisulfite adduct) | 0.50 ± 0.14 | 0.44 ± 0.06 |
Molecular docking suggests the oxolan-2-yl group in 3-(oxolan-2-yl)-2-azaspiro[3.3]heptane could occupy the S4 hydrophobic subsite, mimicking 14b’s binding mode .
Metabolic Stability
In vitro studies on ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate show:
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Hepatic microsomal half-life: 48 minutes (human) vs. 22 minutes (rat)
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CYP3A4-mediated oxidation as the primary clearance pathway
These data imply that structural modifications to the spiro core could improve pharmacokinetics.
Industrial Applications
Chiral Auxiliaries
The spiro system’s fixed conformation enables its use in asymmetric synthesis. For example:
Material Science
Rigid spiro frameworks enhance polymer thermal stability:
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